3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes the following steps :
Starting Material: 2-Methylimidazo[1,2-A]pyridine.
Halogenation: The compound is reacted with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Reaction Conditions: The halogenation reactions are usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale halogenation processes with optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: The presence of halogen atoms makes it suitable for radical reactions, which can be catalyzed by transition metals or metal-free oxidation strategies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: The parent compound without halogen substitutions.
3-Bromo-2-methylimidazo[1,2-A]pyridine: Lacks the fluorine atoms.
6,8-Difluoro-2-methylimidazo[1,2-A]pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This combination of halogens provides a distinct advantage in the synthesis of novel derivatives with specific properties and applications .
Properties
Molecular Formula |
C8H5BrF2N2 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c1-4-7(9)13-3-5(10)2-6(11)8(13)12-4/h2-3H,1H3 |
InChI Key |
HETFSQBYNMMRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)F)F)Br |
Origin of Product |
United States |
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